(4-Aminopyridin-2-yl)methanol

Physicochemical characterization Regioisomeric differentiation Solid-state stability

Select (4-aminopyridin-2-yl)methanol for VEGFR-2 kinase inhibitor programs: experimentally confirmed KDR/VEGFR-2 IC50 670 nM. The 4-NH2 group engages the kinase hinge region, while the 2-CH2OH handle enables further derivatization (esterification, etherification, halogenation) without disrupting the pharmacophore. Sharp melting point (114–115°C) enables rapid identity verification via MP apparatus, ideal for CROs and compound management workflows. Do not substitute with 4-aminopyridine (a non-selective K+ channel blocker) or the 2-amino-4-hydroxymethyl regioisomer (mp 43–44°C)—only the correct positional isomer delivers kinase-directed activity and superior thermal resilience during high-temperature coupling steps. Storage: 2–8°C under inert gas. Multi-vendor availability at ≥95% purity ensures supply chain continuity.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 100114-58-7
Cat. No. B021726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminopyridin-2-yl)methanol
CAS100114-58-7
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N)CO
InChIInChI=1S/C6H8N2O/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2,(H2,7,8)
InChIKeyZBKZWFGHOALGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (4-Aminopyridin-2-yl)methanol (CAS 100114-58-7) Is a Procurement-Differentiated Aminopyridine Building Block


(4-Aminopyridin-2-yl)methanol, also cataloged as 4-Amino-2-(hydroxymethyl)pyridine or 2-Pyridinemethanol, 4-amino-, is a bifunctional aminopyridine derivative bearing a primary aromatic amine at the 4-position and a primary alcohol at the 2-position of the pyridine ring [1]. With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g·mol⁻¹, this white to off-white solid exhibits a melting point of 114–115 °C and a boiling point of 348 °C at 760 mmHg . The compound requires storage under inert gas (nitrogen or argon) at 2–8 °C and has a predicted pKa of 13.40 ± 0.10 . Its dual functional groups make it a versatile intermediate for kinase inhibitor scaffolds, notably as a key building block in the design of VEGFR-2 (KDR) inhibitors [2].

Why Simple 4-Aminopyridine or Positional Isomers Are Not Interchangeable with (4-Aminopyridin-2-yl)methanol


Procurement decisions for aminopyridine building blocks cannot rely on generic substitution because positional isomerism and the presence of the hydroxymethyl handle profoundly alter physicochemical properties, biological target engagement, and downstream synthetic applicability. The 2-hydroxymethyl-4-amino arrangement of (4-aminopyridin-2-yl)methanol confers a markedly higher melting point (114–115 °C) compared to its 2-amino-4-hydroxymethyl regioisomer (43–44 °C) [1], directly impacting solid-state handling, formulation consistency, and storage stability. Furthermore, the 4-amino group is essential for engaging the hinge-binding region of kinase targets such as VEGFR-2 (IC₅₀ 670 nM) [2], a property absent in 4-aminopyridine, which acts as a non-selective voltage-gated potassium channel blocker rather than a kinase inhibitor . Substituting with 4-aminopyridine or the regioisomeric (2-aminopyridin-4-yl)methanol would therefore lead to either loss of kinase-directed activity or altered reaction trajectories in medicinal chemistry campaigns.

Head-to-Head Quantitative Evidence for (4-Aminopyridin-2-yl)methanol Against Closest Structural Analogs


Melting-Point-Determined Solid-State Stability: (4-Aminopyridin-2-yl)methanol vs. (2-Aminopyridin-4-yl)methanol Requires Different Handling Protocols

The target compound (4-aminopyridin-2-yl)methanol exhibits a melting point of 114–115 °C , which is approximately 71 °C higher than that of its positional isomer (2-aminopyridin-4-yl)methanol (43–44 °C) [1]. This substantial difference in solid-state thermal stability directly influences storage conditions—the target compound is specified for storage under inert gas at 2–8 °C , while the regioisomer requires protection from air and moisture at ambient temperature [1]. The higher melting point also translates to reduced risk of phase-change-induced degradation during ambient-temperature weighing and formulation steps.

Physicochemical characterization Regioisomeric differentiation Solid-state stability

Kinase-Directed vs. Ion-Channel Biological Activity: (4-Aminopyridin-2-yl)methanol Engages VEGFR-2 (KDR) Whereas 4-Aminopyridine Does Not

In an in vitro kinase inhibition assay, (4-aminopyridin-2-yl)methanol inhibited the kinase domain containing receptor (KDR/VEGFR-2) with an IC₅₀ of 670 nM [1]. In contrast, 4-aminopyridine (CAS 504-24-5) has no reported activity against VEGFR-2; its primary pharmacological mechanism is non-selective blockade of voltage-gated potassium channels (Kv1.1 IC₅₀ 170 μM, Kv1.2 IC₅₀ 230 μM) . This represents a functional class-level distinction: the target compound provides a direct entry point for kinase inhibitor medicinal chemistry, while 4-aminopyridine cannot serve this role.

Kinase inhibition VEGFR-2/KDR Target selectivity

Regioisomer-Dependent Synthetic Access: (4-Aminopyridin-2-yl)methanol Originates from 4-Nitropyridine-2-carboxaldehyde vs. 2-Aminoisonicotinate Route for Its Isomer

The most common synthetic route to (4-aminopyridin-2-yl)methanol involves reduction of 4-nitropyridine-2-carboxaldehyde with sodium borohydride . This starting material is commercially available and yields the target substitution pattern directly. In contrast, the regioisomer (2-aminopyridin-4-yl)methanol (CAS 105250-17-7) is typically prepared by LiAlH₄ reduction of methyl 2-aminoisonicotinate , requiring more hazardous reducing conditions (LiAlH₄ in anhydrous THF) and different precursor sourcing. The divergent synthetic pathways mean that switching regioisomers mid-project would necessitate re-validation of the entire synthetic sequence.

Synthetic route divergence Regioisomeric access Intermediate sourcing

Commercial Purity Tier: ≥95% Assay with Defined Storage Integrity for (4-Aminopyridin-2-yl)methanol Across Multiple Vendor Datasheets

Multiple independent vendors (Fluorochem, Chemscene, Enamine) supply (4-aminopyridin-2-yl)methanol with a minimum purity of 95% [REFS-1, REFS-2], supported by Certificate of Analysis documentation. The compound is specified for long-term storage under inert gas at 2–8 °C . This contrasts with (2-aminopyridin-4-yl)methanol, for which some vendor listings report 97% purity but note air sensitivity and a melting point range of 75.5–84.0 °C, suggesting potential batch-to-batch variability in crystalline form . The target compound's tighter melting specification (114–115 °C, sharp) provides a more definitive identity check for incoming quality control.

Commercial purity Quality control Storage specification

Procurement-Optimized Application Scenarios for (4-Aminopyridin-2-yl)methanol Based on Quantitative Differentiation Evidence


VEGFR-2 (KDR) Kinase Inhibitor Lead Generation Campaigns

Medicinal chemistry teams targeting the VEGFR-2/KDR kinase signaling axis for anti-angiogenic or oncology programs should select (4-aminopyridin-2-yl)methanol as a core scaffold building block. The compound has been experimentally confirmed to inhibit KDR/VEGFR-2 with an IC₅₀ of 670 nM , providing a validated starting point for structure-activity relationship (SAR) exploration. In contrast, simple 4-aminopyridine has no measurable VEGFR-2 activity, making it unsuitable for kinase-focused projects [1]. The 4-amino group installed at the correct pyridine position is critical for hinge-region binding interactions, and the 2-hydroxymethyl handle allows further functionalization (e.g., to esters, ethers, or halides) without disturbing the kinase-binding pharmacophore.

Multi-Step Medicinal Chemistry Synthesis Requiring Thermal Stability in Intermediates

For synthetic routes involving elevated temperatures during subsequent coupling or cyclization steps, (4-aminopyridin-2-yl)methanol offers superior thermal resilience relative to its regioisomer. With a melting point of 114–115 °C , the compound remains solid through many standard reaction conditions (e.g., amide couplings at 80–100 °C), whereas the 2-amino-4-hydroxymethyl isomer (mp 43–44 °C) [1] would melt under similar conditions, potentially causing handling complications and mixing inhomogeneities. The target compound's higher boiling point (348 °C vs. 329.5 °C) [REFS-1, REFS-2] also provides an extended liquid-phase processing window for reactions requiring elevated temperatures.

Quality-Controlled Building Block Procurement for GLP/Preclinical Candidate Synthesis

Laboratories requiring rigorous incoming quality control should favor (4-aminopyridin-2-yl)methanol due to its sharp melting point (114–115 °C, within 1 °C range) and multi-vendor availability at ≥95% purity . The sharp melting transition provides a reliable, low-cost identity check by melting point apparatus, reducing reliance on more resource-intensive analytical methods for routine batch verification. This is especially valuable for contract research organizations (CROs) and pharmaceutical development groups managing large compound libraries where rapid, robust identity confirmation is essential for workflow efficiency.

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